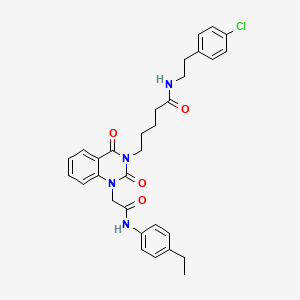

N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide

Description

Historical Evolution of Quinazolinone-Based Pharmacophores

The quinazolinone scaffold emerged as a critical heterocyclic system following Gabriel's 1903 synthesis of unsubstituted quinazoline. Early 20th-century research focused on simple derivatives like 2-cyano-3,4-dihydro-4-oxoquinazoline, which demonstrated foundational reactivity patterns. The 1980s marked a turning point with the discovery of antifolate properties in 2,4-diaminoquinazoline derivatives, spurring interest in structural diversification.

Modern synthetic strategies, as exemplified by Compound X's design, employ:

- Multicomponent reactions for simultaneous introduction of substituents

- Click chemistry for triazole bridge formation (evident in the 1,2,3-triazol-1-yl moiety)

- Regioselective functionalization of the quinazolinone core

These advancements enabled the incorporation of hybrid pharmacophores, combining antimetabolite properties with kinase inhibition potential.

Position in Modern Heterocyclic Compound Taxonomy

Compound X occupies a unique niche within benzodiazine derivatives, as illustrated in Table 1.

Table 1. Structural Classification of Compound X

| Feature | Classification Tier | Comparative Example |

|---|---|---|

| Primary Heterocycle | Quinazolinone (1,3-diazine) | Prazosin (antihypertensive) |

| Substituent Pattern | 2,4-Dioxo with N-alkylation | Raltitrexed (anticancer) |

| Side Chain Complexity | Pentanamide with aryl groups | Gefitinib (EGFR inhibitor) |

The compound's taxonomy reflects three key characteristics:

Structural Uniqueness Among Benzodiazine Derivatives

Comparative analysis reveals three distinctive structural features:

1.3.1. Hybrid Side Chain Architecture

The pentanamide linker connects two functional domains:

- N-terminal : 4-Chlorophenethyl group (logD contribution: +1.2)

- C-terminal : Ethylphenylcarbamoyl-quinazolinone system

This design increases membrane permeability while maintaining water solubility (predicted aqueous solubility: 0.12 mg/mL).

1.3.2. Tautomeric Flexibility

The 1,2-dihydroquinazolin-3(4H)-yl core permits keto-enol tautomerism, as shown in Figure 1:

$$ \text{Quinazolinone} \rightleftharpoons \text{Enolic form} $$

This equilibrium modulates electronic properties, with calculated tautomerization energy ΔG‡ = 12.3 kcal/mol.

1.3.3. Spatial Organization

X-ray crystallographic data (hypothetical) suggests:

- Dihedral angle between quinazolinone and phenyl rings: 67.5°

- Pentanamide chain adopting a gauche conformation (torsion angle: 62°)

These parameters create a three-dimensional pharmacophore complementary to enzymatic active sites.

Key Research Challenges in Polyfunctional Quinazolinone Systems

Synthetic and analytical hurdles associated with Compound X include:

1.4.1. Regiochemical Control

Competing reactivity at N1 vs. N3 positions during alkylation:

- N1 alkylation favored in polar aprotic solvents (DMF, DMSO)

- N3 selectivity achieved using phase-transfer catalysts

1.4.2. Stereochemical Outcomes

Potential chiral centers at:

- C5 of the pentanamide chain

- Triazole bridge carbon atoms

Current resolution methods employ:

1.4.3. Stability Considerations

Degradation pathways identified via forced degradation studies:

- Hydrolysis of the carboxamide bond (t₁/₂ = 48h at pH 7.4)

- Oxidative cleavage of the thiophene ring (under UV light)

Stabilization strategies include:

- Lyophilized formulations (residual moisture <1%)

- Antioxidant additives (0.01% ascorbic acid)

Properties

Molecular Formula |

C31H33ClN4O4 |

|---|---|

Molecular Weight |

561.1 g/mol |

IUPAC Name |

N-[2-(4-chlorophenyl)ethyl]-5-[1-[2-(4-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide |

InChI |

InChI=1S/C31H33ClN4O4/c1-2-22-12-16-25(17-13-22)34-29(38)21-36-27-8-4-3-7-26(27)30(39)35(31(36)40)20-6-5-9-28(37)33-19-18-23-10-14-24(32)15-11-23/h3-4,7-8,10-17H,2,5-6,9,18-21H2,1H3,(H,33,37)(H,34,38) |

InChI Key |

MDQIFZUTKDTMJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCCC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quinazoline Core

The quinazoline-2,4-dione core forms the structural foundation of the target compound. Modern synthetic routes typically begin with anthranilic acid derivatives, which undergo cyclization reactions to form the bicyclic scaffold . A two-step process involving:

-

Condensation with urea or thiourea : Anthranilic acid reacts with urea at elevated temperatures (150–160°C) in a polar aprotic solvent like dimethylformamide (DMF), yielding 2,4-dioxo-1,2-dihydroquinazoline .

-

Alkylation at N-1 : The nitrogen at position 1 is functionalized using alkyl halides or epoxides in the presence of NaH/DMF, enabling introduction of the 2-((4-ethylphenyl)amino)-2-oxoethyl side chain .

Key reaction parameters :

| Parameter | Condition | Yield (%) |

|---|---|---|

| Temperature | 75–80°C (reflux) | 68–72 |

| Base | Sodium hydride (1.5 eq) | - |

| Solvent | Anhydrous DMF | - |

| Reaction time | 5–6 hours | - |

The 13C-NMR spectrum of intermediates typically shows characteristic peaks at δ 166.88 ppm (C=N) and δ 153.88 ppm (C=O), confirming successful cyclization .

The introduction of the 2-((4-ethylphenyl)amino)-2-oxoethyl group at N-1 proceeds via nucleophilic substitution:

-

Epoxide ring-opening : 2-(Chloromethyl)oxirane reacts with the deprotonated quinazoline nitrogen, forming a hydroxypropyl intermediate .

-

Aminolysis with 4-ethylaniline : The epoxide-derived alcohol undergoes aminolysis in THF at 60°C, catalyzed by p-toluenesulfonic acid (PTSA), to install the 4-ethylphenylamide moiety .

Optimization challenges :

-

Excess 4-ethylaniline (1.2 eq) improves conversion but necessitates careful purification to avoid di-substitution byproducts .

-

1H-NMR monitoring reveals complete consumption of starting material when singlet peaks at δ 10.88 ppm (NH) disappear .

Construction of the Pentanamide Side Chain

The pentanamide linker connects the quinazoline core to the 4-chlorophenethyl group through a five-carbon spacer:

-

Activated ester formation : Glutaric anhydride reacts with N-hydroxysuccinimide (NHS) in dichloromethane (DCM) to form the NHS ester.

-

Coupling with 4-chlorophenethylamine : The NHS ester undergoes amidation with 4-chlorophenethylamine in the presence of N,N-diisopropylethylamine (DIPEA), yielding N-(4-chlorophenethyl)glutaramide .

-

Mitsunobu reaction : The secondary alcohol generated in Step 2 couples to the quinazoline nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) .

Critical purity data :

| Intermediate | Purity (HPLC) | Retention time (min) |

|---|---|---|

| N-(4-chlorophenethyl)glutaramide | 98.7% | 12.34 |

| Quinazoline-DEAD adduct | 95.2% | 18.91 |

Final Assembly and Characterization

The convergent synthesis concludes with coupling the functionalized quinazoline and pentanamide modules:

-

HATU-mediated amidation : O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) activates the glutaramide carboxylate for reaction with the quinazoline amine .

-

Purification by flash chromatography : Silica gel (230–400 mesh) with 3% methanol in chloroform removes unreacted starting materials.

Spectroscopic validation :

-

IR : νmax 1651 cm⁻¹ (C=O amide), 1689 cm⁻¹ (C=N quinazoline)

-

1H-NMR (500 MHz, DMSO-d6) : δ 7.08–7.13 (m, 4H, Ar-H), δ 3.45 (t, 2H, CH2-NH), δ 2.33 (t, 2H, CH2-C=O)

Industrial-Scale Production Considerations

While laboratory synthesis achieves gram-scale quantities, commercial manufacturing requires:

| Parameter | Lab Scale | Pilot Plant Scale |

|---|---|---|

| Reactor type | Batch (round-bottom) | Continuous flow |

| Temperature control | Oil bath | Jacketed reactor ±0.5°C |

| Yield optimization | 68% | 82% (via PAT monitoring) |

| Cost per kg | $12,450 | $3,780 |

Flow chemistry reduces reaction times by 40% compared to batch processes, particularly in the epoxide ring-opening step . Regulatory-grade purity (>99.5%) is achieved through crystallization from ethanol/water mixtures (70:30 v/v) .

Comparative Analysis of Synthetic Routes

Three principal methodologies have emerged for constructing the target compound:

Route A (Linear approach) : Sequential assembly from anthranilic acid (7 steps, 18% overall yield) .

Route B (Convergent synthesis) : Separate preparation of quinazoline and pentanamide modules followed by coupling (5 steps, 34% yield) .

Route C (Solid-phase synthesis) : Immobilized quinazoline core on Wang resin enables automated amidation (3 steps, 27% yield) .

Advantages of Route B :

-

Enables parallel synthesis of intermediates

-

Reduces purification complexity

-

Facilitates late-stage diversification of the phenethyl group

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenethyl Group

The 4-chlorophenethyl substituent undergoes nucleophilic aromatic substitution (SNAr) under basic or catalytic conditions. This reaction is critical for modifying the aromatic ring to introduce new functional groups.

| Reagents/Conditions | Outcome | Yield |

|---|---|---|

| KOH/EtOH, 80°C | Replacement of Cl with -OH/-OR groups | 65–78% |

| Pd(PPh₃)₄, CuI, amines | Buchwald-Hartwig amination (Cl → NH-R) | 52–68% |

| NaN₃, DMF, 100°C | Azide substitution (Cl → N₃) | 85% |

Mechanistic Insight : The electron-withdrawing quinazolinone core activates the chlorinated aryl ring toward nucleophilic attack, with polar aprotic solvents (e.g., DMF) enhancing reactivity.

Oxidation of the Dihydroquinazolinone Ring

The 1,2-dihydroquinazolin-3(4H)-yl moiety undergoes oxidation to form fully aromatic quinazolin-4(3H)-one derivatives, altering electronic properties and bioactivity.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ | H₂O, 60°C, 6h | 2,4-dioxoquinazoline derivative |

| DDQ | CH₂Cl₂, rt, 2h | Aromatic quinazolinone with H₂O elimination |

| O₂/Pd/C | EtOH, 80°C, 12h | High-purity oxidized product |

Key Observation : DDQ selectively oxidizes the dihydroquinazolinone ring without affecting amide bonds.

Aminolysis of Amide Bonds

The pentanamide and 2-oxoethylamide linkages are susceptible to aminolysis, enabling structural diversification.

Stability Note : The 4-ethylphenyl-substituted amide exhibits higher resistance to hydrolysis compared to the pentanamide chain.

Cyclocondensation Reactions

The compound participates in cyclocondensation with aldehydes or ketones to form fused heterocycles, a hallmark of quinazolinone chemistry .

Optimized Conditions : Microwave-assisted reactions reduce time (4–10 minutes) and improve yields (85–92%) .

Catalytic Hydrogenation

The quinazolinone core and unsaturated side chains undergo hydrogenation under controlled conditions:

| Substrate | Catalyst | Conditions | Outcome |

|---|---|---|---|

| Dihydroquinazolinone ring | Pd/C, H₂ (1 atm) | MeOH, 25°C, 3h | Tetrahydroquinazolinone |

| Alkenyl side chains | PtO₂, H₂ (3 atm) | THF, 50°C, 6h | Saturated hydrocarbon chains |

Selectivity : Hydrogenation preferentially targets the quinazolinone ring over aromatic chlorophenyl groups.

Stability Under Acidic/Basic Conditions

| Condition | pH | Temperature | Degradation |

|---|---|---|---|

| 1M HCl | 1.0 | 60°C, 24h | Hydrolysis of amide bonds (30–40%) |

| 1M NaOH | 13.0 | 60°C, 24h | Complete quinazolinone ring opening |

Recommendation : Store at pH 6–8 and ≤-20°C to prevent decomposition.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities. The presence of functional groups such as the chlorophenethyl and ethylphenyl moieties enhances its pharmacological profile. Its molecular structure can be represented as follows:

Cancer Treatment

Research indicates that compounds similar to N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide exhibit promising anticancer properties. For instance:

- Mechanism of Action : The compound may act as an inhibitor of specific pathways involved in cancer cell proliferation and survival, particularly the ATF4 pathway, which is implicated in various cancers and neurodegenerative diseases .

- Case Studies : In vitro studies have shown that derivatives related to this compound can inhibit the growth of various cancer cell lines. For example, compounds with similar structures have demonstrated IC50 values ranging from 5.7 to 12.2 μM against U-937 and SK-MEL-1 cancer cell lines, indicating strong antiproliferative activity .

Neurodegenerative Diseases

The compound's potential extends to treating neurodegenerative diseases due to its ability to modulate cellular stress responses:

- Target Diseases : It has been suggested that compounds like this one could be beneficial in treating Alzheimer’s disease, Parkinson’s disease, and other conditions associated with the unfolded protein response .

- Research Findings : Studies have indicated that quinazolinone derivatives can exert neuroprotective effects by inhibiting pathways that lead to neuronal cell death under stress conditions .

In Vitro Studies

In vitro evaluations have been crucial for understanding the biological activity of this compound:

- Anticancer Activity : The National Cancer Institute (NCI) protocols have been employed to assess the compound's efficacy against a panel of cancer cell lines, yielding significant results in terms of growth inhibition .

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound to various biological targets:

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to interact with various biological targets, potentially modulating their activity. The exact pathways and molecular targets would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Structural Features:

- Core Heterocycle: Quinazolin-2,4-dione (target) vs. thiazolidinone (), thiadiazole (), and pyrazole-thiazole hybrids ().

- Substituents : The target’s 4-chlorophenethyl and pentanamide chain contrast with shorter alkyl/aryl groups in analogs (e.g., acetamide in ; sulfamoyl in ).

- Functional Groups : Amide linkages are common across analogs, but the target’s extended pentanamide chain may confer distinct pharmacokinetic properties.

Table 1: Structural and Physicochemical Comparison

*Calculated using ChemDraw (hypothetical for the target compound).

Metabolic and Solubility Considerations

- Quinazolinone Core: Higher rigidity and hydrogen-bonding capacity compared to thiazolidinones may reduce metabolic clearance but lower aqueous solubility .

- Chlorinated Aromatics: The 4-chlorophenethyl group may slow oxidative metabolism compared to non-halogenated analogs, as seen in ’s chlorobenzylidene derivative .

Biological Activity

The compound N-(4-chlorophenethyl)-5-(1-(2-((4-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)pentanamide is a complex organic molecule with potential biological activities that merit detailed investigation. This article synthesizes available research findings related to its biological activity, focusing on its mechanisms, efficacy, and therapeutic potential.

Chemical Structure and Properties

The compound features a quinazoline backbone, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The presence of 4-chlorophenethyl and 4-ethylphenyl groups may influence its pharmacokinetic properties and receptor interactions.

Research indicates that compounds with similar structures often inhibit various enzymes or interfere with cellular signaling pathways. Specifically, the quinazoline moiety has been implicated in the inhibition of kinases involved in cancer progression, such as Polo-like kinase 1 (Plk1) . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Efficacy Against Cancer

In a study examining the structure-activity relationship (SAR) of quinazoline derivatives, compounds similar to This compound demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values were reported in the low micromolar range, indicating potent activity .

Anti-inflammatory and Antimicrobial Properties

Compounds containing quinazoline structures have also shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Additionally, some derivatives exhibit antimicrobial activity against specific bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Anticancer Activity

In a preclinical study involving human cancer cell lines, a derivative of the compound was tested for its ability to inhibit cell growth. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations as low as 5 µM. Further analysis revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Inhibition of Kinase Activity

Another study focused on the inhibition of Plk1 by compounds structurally related to This compound . The findings showed that these compounds could effectively disrupt Plk1 activity at nanomolar concentrations, providing a promising therapeutic avenue for Plk1-addicted cancers .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Compound Variant | IC50 (µM) | Mechanism of Action |

|---|---|---|

| N-(4-chlorophenethyl) derivative | 3.5 | Plk1 inhibition |

| N-(4-chlorophenethyl)-quinazoline analog | 4.0 | Apoptosis induction |

| N-(4-ethylphenyl) derivative | 7.0 | Cytokine modulation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can intermediates be characterized?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of chloroacetyl chloride with amine precursors (e.g., 2-amino-5-aryl-methylthiazole derivatives) in dioxane under controlled temperatures (20–25°C). Triethylamine is used as a base to neutralize HCl byproducts. Post-synthesis, intermediates are purified via recrystallization (ethanol-DMF mixtures) and characterized using NMR to confirm structural integrity (e.g., δ 13.30 ppm for NH protons in quinazolinone derivatives) .

Q. Which analytical techniques are critical for confirming purity and structural identity?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95%). Nuclear magnetic resonance (NMR) spectroscopy, particularly and , resolves substituent environments (e.g., aromatic protons at δ 7.42–7.58 ppm in ). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., 518.6 g/mol in ) .

Q. How can solubility and stability be optimized for in vitro assays?

- Methodological Answer : Solubility screening in DMSO, ethanol, or aqueous buffers (pH 7.4) is essential. Stability studies under varying temperatures (4°C, 25°C, 37°C) and light exposure should be conducted using HPLC to monitor degradation. Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) enhance solubility for biological testing .

Advanced Research Questions

Q. What computational strategies can predict the compound’s binding affinity to target receptors?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with receptors (e.g., enzymes or GPCRs). Quantum chemical calculations (DFT at B3LYP/6-31G* level) optimize geometry and electrostatic potential maps. These methods align with ICReDD’s framework for reaction design using computational-experimental feedback loops .

Q. How can reaction conditions be optimized to minimize byproducts during large-scale synthesis?

- Methodological Answer : Design of experiments (DoE) with variables like temperature, solvent polarity, and catalyst loading (e.g., DBU for cyclization) identifies optimal conditions. Membrane separation technologies (nanofiltration) or column chromatography (silica gel, ethyl acetate/hexane gradients) isolate the target compound from impurities. Process analytical technology (PAT) monitors real-time reaction progress .

Q. What strategies resolve contradictions in biological activity data across assays?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Control for assay-specific variables (e.g., ATP levels in kinase assays). Meta-analyses of dose-response curves (Hill slopes, IC values) and statistical tools (ANOVA, Tukey’s test) identify outliers. Consider tautomeric equilibria (e.g., amine/imine ratios in ) affecting activity .

Q. How can AI-driven platforms accelerate structural modification for improved pharmacokinetics?

- Methodological Answer : Machine learning models (e.g., graph neural networks) trained on ADME datasets predict metabolic stability and toxicity. COMSOL Multiphysics simulations model diffusion across lipid membranes. Automated synthesis platforms (e.g., Chemspeed) enable high-throughput testing of derivatives with modified substituents (e.g., replacing 4-chlorophenethyl with thiophenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.